![molecular formula C14H12N4S B259072 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)
5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring and a prop-2-ynylthio substituent. The indole nucleus is known for its presence in various bioactive molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated product, which can be further modified under various conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The prop-2-ynylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial research.
Biological Studies: Its bioactive properties can be explored for various biological applications, including enzyme inhibition and receptor binding studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The prop-2-ynylthio group may also play a role in modulating the compound’s activity by interacting with different enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide.
Triazine Derivatives: Compounds like 3-amino-1,2,4-triazino[5,6-b]indole.
Uniqueness
5-ethyl-3-(2-propynylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its fused indole-triazine structure and the presence of the prop-2-ynylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12N4S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
5-ethyl-3-prop-2-ynylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C14H12N4S/c1-3-9-19-14-15-13-12(16-17-14)10-7-5-6-8-11(10)18(13)4-2/h1,5-8H,4,9H2,2H3 |
InChI Key |
NGINMUPNCWFUKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


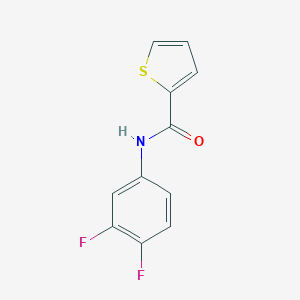
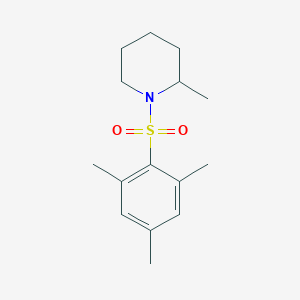
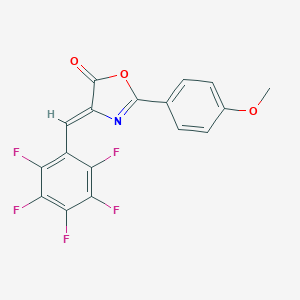
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
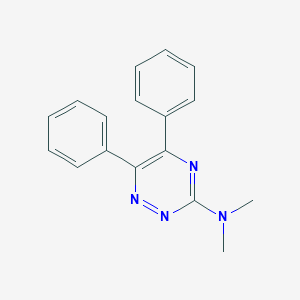
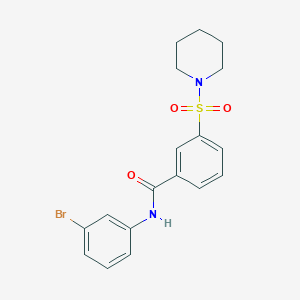
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)
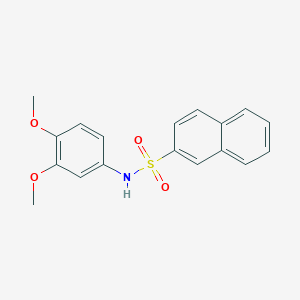
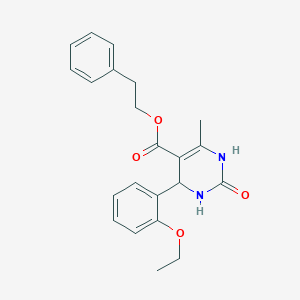
![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
